2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate
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Overview
Description
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenoxy group, an ethyl linker, and a methylphenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-aminophenoxy)ethyl (2-methylphenyl)carbamate.
Reduction: Formation of 2-(2-nitrophenoxy)ethanol and 2-methylphenylamine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-ethylphenyl)carbamate
- Ethyl N-(2,6-diethylphenyl)carbamate
- Ethyl N-(4-chloro-2-methylphenyl)carbamate
- Ethyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both a nitrophenoxy group and a methylphenyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62643-97-4 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-12-6-2-3-7-13(12)17-16(19)23-11-10-22-15-9-5-4-8-14(15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
PGDDSUKEOMHQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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